Aflatoxin M1 Aflatoxin M1 Aflatoxin M1 is a member of the class of aflatoxins that is aflatoxin B1 in which the hydrogen at position 9a is replaced by a hydroxy group. It has a role as a mammalian metabolite, a human xenobiotic metabolite and an Aspergillus metabolite. It is an aflatoxin, an aromatic ether, a tertiary alcohol and an aromatic ketone. It is functionally related to an aflatoxin B1.
Aflatoxin M1 is a natural product found in Aspergillus flavus, Homo sapiens, and Aspergillus parasiticus with data available.
Aflatoxin M1 is found in milk and milk products. Minor mycotoxin of Aspergillus flavus, also found in the milk of cows and sheep fed toxic meal. Metab. of Aflatoxin B1 JHZ87-P [CCD].Aflatoxins are naturally occurring mycotoxins that are produced by many species of Aspergillus, a fungus, most notably Aspergillus flavus and Aspergillus parasiticus. Aflatoxins are toxic and among the most carcinogenic substances known. Aflatoxin M1 is a metabolite of aflatoxin B1 in humans and animals. (Wikipedia) Aflatoxin m1 belongs to the family of Difurocoumarocyclopentenone Series. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Difurocoumarocyclopentenones are a subgroup of the aflatoxins and related compounds.
A 4-hydroxylated metabolite of AFLATOXIN B1, one of the MYCOTOXINS from ASPERGILLUS tainted food. It is associated with LIVER damage and cancer resulting from its P450 activation to the epoxide which alkylates DNA. Toxicity depends on the balance of liver enzymes that activate it (CYTOCHROME P-450) and others that detoxify it (GLUTATHIONE S TRANSFERASE) (Pharmac Ther 50.443 1991). Primates and rat are sensitive while mouse and hamster are tolerant (Canc Res 29.236 1969).
Brand Name: Vulcanchem
CAS No.: 6795-23-9
VCID: VC21338448
InChI: InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
SMILES: COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol

Aflatoxin M1

CAS No.: 6795-23-9

Cat. No.: VC21338448

Molecular Formula: C17H12O7

Molecular Weight: 328.27 g/mol

* For research use only. Not for human or veterinary use.

Aflatoxin M1 - 6795-23-9

CAS No. 6795-23-9
Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
IUPAC Name (3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Standard InChI InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
Standard InChI Key MJBWDEQAUQTVKK-IAGOWNOFSA-N
Isomeric SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O
SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Canonical SMILES COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
Boiling Point 386.03°C (rough estimate)
Melting Point 299 °C

Chemical Structure and Properties

Aflatoxin M1 is chemically defined as aflatoxin B1 in which the hydrogen at position 9a is replaced by a hydroxy group . This structural modification affects its physical and toxicological properties. With the molecular formula C17H12O7, AFM1 has an average molecular mass of 328.273 g/mol and a monoisotopic mass of 328.058 g/mol .

From a chemical taxonomy perspective, AFM1 belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton . This complex structure contributes to the compound's stability and resistance to conventional food processing methods.

Table 1: Chemical Properties of Aflatoxin M1

PropertyValue
Chemical FormulaC17H12O7
CAS Registry Number6795-23-9
Average Molecular Mass328.273 g/mol
Monoisotopic Mass328.058 g/mol
Chemical ClassDifurocoumarocyclopentenones
Systematic Name3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione

Occurrence and Prevalence in Milk and Dairy Products

Detection rates for AFM1 in milk and milk-based food samples across various studies range between 2% and 79%, with the highest incidence (79%) reported with a mean level of 22.34 ± 0.018 ng kg-1 . These variations in detection rates and contamination levels reflect differences in geographical regions, animal feeding practices, analytical methods, and seasonal factors.

The prevalence of AFM1 in milk is directly linked to the presence of AFB1 in animal feed. When lactating animals consume AFB1-contaminated feed, a portion is biotransformed into AFM1 and excreted in milk. The conversion rate from AFB1 in feed to AFM1 in milk typically ranges from 1-6%, though this can vary based on animal health, lactation stage, and individual metabolic differences.

Toxicity and Health Effects

Aflatoxin M1 exhibits significant toxicity in both humans and animals. The compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity . Both acute and chronic exposure to AFM1 can lead to adverse health effects, with the liver and kidneys being primary target organs.

Research using HEK 293 cells and CD-1 mice models has demonstrated that AFM1 causes kidney toxicity by activating oxidative stress pathways . The mechanism involves altering the expression of proline dehydrogenase (PRODH) and L-proline levels, which subsequently induces downstream apoptosis . Specifically, exposure to AFM1 leads to upregulation of proapoptotic factors (Bax, Caspase-3) and downregulation of the apoptosis inhibitor Bcl-2 at both mRNA and protein levels .

Of particular concern is the combined effect of AFM1 and its parent compound AFB1. Studies have validated that the toxicity of the combination is stronger than either compound alone, suggesting synergistic effects that amplify health risks when both mycotoxins are present .

Exposure and Risk Assessment

Human exposure to AFM1 occurs primarily through consumption of contaminated milk and dairy products. Risk assessment studies have identified children as a particularly vulnerable population due to their higher milk consumption relative to body weight. Research has shown that children aged 1–3 years had the highest risk of exposure to AFM1 in milk, with an estimated daily intake of 0.164 and 0.193 ng kg⁻¹ body weight per day .

Evaluation of AFM1 exposure is typically conducted using deterministic methods, while risk characterization employs tools such as the margin of exposure (MOE) and assessment of hepatocellular carcinoma (HCC) risk . These approaches provide a framework for understanding the potential health impacts at current exposure levels.

Table 2: Estimated Daily Intake of AFM1 by Age Group

Population GroupEstimated Daily Intake (ng kg⁻¹ bw day⁻¹)
Children 1-3 years0.164-0.193

This exposure data is crucial for informing regulatory decisions and developing targeted interventions to protect vulnerable populations.

Regulatory Guidelines Worldwide

Table 3: Maximum Regulatory Limits for AFM1 in Milk and Dairy Products

Regulatory AuthorityMaximum Level in MilkMaximum Level in Infant Formula
U.S. FDA0.5 μg/kg (0.5 ppb)Not specified in search results
European Union0.05 μg/kg (0.05 ppb)0.025 μg/kg (0.025 ppb)
Codex Alimentarius Commission0.05 μg/kg (0.05 ppb)Not specified in search results

The European Commission has established significantly more stringent maximum levels compared to the United States, with limits of 0.05 μg/kg for milk and milk products and even lower maximum levels of 0.025 μg/kg for infant formula and dietary foods . In contrast, the U.S. Food and Drug Administration (FDA) sets regulatory action limits for AFM1 in milk at 0.5 ppb .

Detection and Analytical Methods

Accurate detection and quantification of AFM1 in milk and dairy products are essential for regulatory compliance and risk assessment. With the advancement of analytical technology, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the method of choice for AFM1 analysis.

LC/MS/MS methods have increasingly become preferred for quantification and confirmation of mycotoxins in various food matrices owing to their superior sensitivity, selectivity, and specificity . Different extraction and sample clean-up techniques have been utilized when analyzing AFM1 in milk and milk products, including salt-induced liquid-liquid extraction using ethyl acetate or acetonitrile as extraction solvents .

To further remove interfering matrix components, solid phase extraction (SPE) or on-line SPE is often employed after liquid-liquid extraction . Additionally, multi-residue sample preparation techniques utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid phase extraction (d-SPE) clean-up have been successfully applied for AFM1 analysis .

These advanced analytical methods enable the detection of AFM1 at increasingly lower concentrations, supporting both regulatory enforcement and research initiatives aimed at understanding the prevalence and behavior of this contaminant in various food systems.

Mitigation and Prevention Strategies

Mitigating exposure to AFM1 in contaminated milk and dairy products has been an area of active research. Conventional thermal treatments like pasteurization and sterilization are generally ineffective at destroying AFM1, necessitating alternative approaches .

Several chemical treatments have shown promise in reducing AFM1 levels:

  • Ammoniation can reduce AFM1 content by 79-90% through molecular breakdown

  • Hydrogen peroxide has demonstrated efficacy as a detoxifying agent

Physical methods involving adsorbents, particularly bentonite clays, have also proven effective in binding and reducing AFM1 levels in milk . These adsorbents can be introduced during milk processing to physically remove the contaminant.

Biological approaches represent an emerging area of AFM1 mitigation:

  • Probiotics have shown the ability to bind or metabolize AFM1, reducing its bioavailability

  • Plant extracts from sources like broccoli, garlic, and curcumin have exhibited potential in decreasing or detoxifying AFM1 in milk

Table 4: Effectiveness of AFM1 Mitigation Strategies

Mitigation ApproachMechanismReduction Efficiency
AmmoniationMolecular breakdown79-90%
Bentonite claysPhysical bindingSignificant (exact percentage not specified)
ProbioticsBinding/biodegradationVariable (depends on strain)
Plant extractsVarious biochemical mechanismsVariable (depends on source)

The most effective mitigation strategy likely involves a multi-faceted approach that combines prevention of AFB1 contamination in animal feed with post-contamination treatments when necessary.

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